5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone
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Description
5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.15862589 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including compounds structurally related to 5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone, have shown potent antibacterial and cytotoxic activities. These derivatives have been evaluated against different bacterial strains and cell lines, showcasing remarkable efficacy. For instance, specific compounds demonstrated superior antibacterial efficacies with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values in the low micromolar range against E. coli, S. aureus, and S. mutans strains. Moreover, they displayed more effective biofilm inhibition activities than the reference drug Ciprofloxacin, alongside excellent inhibitory activities against MurB enzyme, a key target in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Antitumor Applications
Several studies have explored the antitumor potential of compounds structurally related to this compound. For example, novel 3-phenylpiperazinyl-1-trans-propenes and related compounds demonstrated significant cytotoxic activity against various tumor cell lines, both in vitro and in vivo, indicating their potential as antitumor agents (Naito et al., 2005). Additionally, enaminones, used as building blocks for synthesizing substituted pyrazoles, showed promising antitumor and antimicrobial activities, highlighting their versatility in drug development (Riyadh, 2011).
Molecular Structure and Design
The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided valuable insights into the intermolecular interactions controlling molecular packing, which is crucial for designing compounds with desired biological activities. These studies, combining X-ray crystallography with Hirshfeld and DFT calculations, have shed light on the dominant interactions and electronic properties of these compounds, offering a basis for the rational design of new therapeutic agents (Shawish et al., 2021).
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-6-8-16(9-7-14)23-12-15(2)22(13-19(23)25)20(26)17-11-21-24-10-4-3-5-18(17)24/h3-11,15H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJRXWSOUHMUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.